Product packaging for dTDP-beta-L-4-epi-vancosamine(Cat. No.:)

dTDP-beta-L-4-epi-vancosamine

Cat. No.: B1256030
M. Wt: 545.4 g/mol
InChI Key: HRODALWRJULFHW-FMVYZHRWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

dTDP-beta-L-4-epi-vancosamine is a specialized, nucleotide-activated sugar donor essential for enzymatic glycosylation studies in natural product biosynthesis. It serves as the high-energy epimerase donor substrate for glycosyltransferase enzymes, particularly in the research of vancomycin-type glycopeptide antibiotics . This compound is critically used to investigate the biosynthesis of antibiotics like chloroeremomycin, where it is specifically transferred by the TDP-epi-vancosaminyltransferase GtfA to the β-hydroxytyrosine residue of the heptapeptide aglycone . Researchers utilize this compound for the in vitro reconstitution of antibiotic pathways to understand glycosylation sequences and enzyme kinetics . Its application is fundamental in combinatorial biosynthesis and chemoenzymatic synthesis efforts aimed at generating novel glycosylated antibiotics to combat vancomycin-resistant pathogens such as VRE and VRSA . The study of this compound and its associated enzymes provides valuable insights into overcoming antibiotic resistance . For laboratory research use only. Not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H29N3O13P2 B1256030 dTDP-beta-L-4-epi-vancosamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H29N3O13P2

Molecular Weight

545.4 g/mol

IUPAC Name

[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H29N3O13P2/c1-8-6-20(16(24)19-15(8)23)12-4-10(21)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,18)14(22)9(2)30-13/h6,9-14,21-22H,4-5,7,18H2,1-3H3,(H,25,26)(H,27,28)(H,19,23,24)/t9-,10-,11+,12+,13+,14-,17-/m0/s1

InChI Key

HRODALWRJULFHW-FMVYZHRWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)N)O

Origin of Product

United States

Biosynthesis of Dtdp Beta L 4 Epi Vancosamine

Precursor Metabolism and Activation

The journey to dTDP-beta-L-4-epi-vancosamine begins with the conversion of D-glucose-1-phosphate into an activated nucleotide sugar intermediate, dTDP-4-keto-6-deoxy-D-glucose. This intermediate is a common precursor for a wide variety of deoxysugars found in natural products. oup.comoup.com

The initial step in the biosynthetic pathway is the activation of D-glucose-1-phosphate. This reaction is catalyzed by the enzyme D-glucose-1-phosphate thymidylyltransferase , often designated as RmlA. oup.comnih.gov This enzyme facilitates the condensation of deoxythymidine triphosphate (dTTP) with D-glucose-1-phosphate (G-1-P). embopress.org The reaction results in the formation of dTDP-D-glucose and pyrophosphate (PPi). oup.com This enzymatic step is a critical entry point for the biosynthesis of many dTDP-linked deoxysugars that are components of bacterial cell walls and antibiotics. oup.comproteopedia.org The reaction follows a sequential ordered mechanism where the substrates bind to the enzyme in a specific order before the products are released. embopress.org

EnzymeSubstratesProductsFunction
D-glucose-1-phosphate thymidylyltransferase (RmlA)D-glucose-1-phosphate, dTTPdTDP-D-glucose, PyrophosphateCatalyzes the initial activation of glucose for deoxysugar synthesis. embopress.orgproteopedia.org

Following its formation, dTDP-D-glucose is converted into dTDP-4-keto-6-deoxy-D-glucose . This transformation is carried out by the enzyme dTDP-D-glucose 4,6-dehydratase , an oxidoreductase that depends on NAD+ as a cofactor. oup.comkoreascience.kr The reaction mechanism involves three distinct phases: oxidation at the C-4 hydroxyl group, dehydration to remove the C-6 hydroxyl group, and finally, reduction. koreascience.kr This conversion is a pivotal step, as dTDP-4-keto-6-deoxy-D-glucose serves as a key branch-point intermediate for the biosynthesis of numerous 6-deoxysugars. koreascience.krkoreascience.kr The product of this reaction is the substrate for a cascade of enzymes that will ultimately yield this compound. frontiersin.orgnih.gov

EnzymeSubstrateProductCofactor
dTDP-D-glucose 4,6-dehydratasedTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucoseNAD+

Enzymatic Cascade for this compound Formation

Starting from the common intermediate dTDP-4-keto-6-deoxy-D-glucose, a dedicated set of five enzymes (EvaA-E) encoded within the chloroeremomycin (B1668801) biosynthetic gene cluster carries out a series of modifications to produce the final sugar donor. frontiersin.org These steps include deoxygenation, amination, methylation, epimerization, and ketoreduction. acs.org

The first committed step in tailoring the intermediate is a deoxygenation reaction at the C-2 position, catalyzed by the enzyme EvaA . frontiersin.orgacs.org EvaA is a 2,3-dehydratase that converts dTDP-4-keto-6-deoxy-D-glucose into a dTDP-4-keto-2,6-dideoxy-D-glucose intermediate. nih.govnih.gov This enzyme belongs to the Nudix hydrolase superfamily, which are typically involved in degrading toxic metabolites. nih.gov The removal of the hydroxyl group at C-2 is a crucial modification that distinguishes this pathway and sets the stage for subsequent enzymatic actions. nih.govacs.org

EnzymeSubstrateFunctionEnzyme Family
EvaAdTDP-4-keto-6-deoxy-D-glucoseC-2 deoxygenation via 2,3-dehydration. acs.orgnih.govNudix hydrolase

Following the deoxygenation at C-2, an amino group is introduced at the C-3 position. This critical amination step is catalyzed by the enzyme EvaB , which functions as an aminotransferase. acs.org Aminotransferases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient keto-acid, a fundamental process in the biosynthesis of amino acids and other nitrogen-containing compounds. nih.govrsc.org In this pathway, EvaB modifies the sugar intermediate, creating the amino sugar scaffold characteristic of vancosamine (B1196374) and its analogs. acs.org

EnzymeFunctionReaction Type
EvaBCatalyzes the introduction of an amino group at the C-3 position of the sugar intermediate. acs.orgAmination/Transamination

After the introduction of the amino group by EvaB, the next modification is a methylation event at this newly added group. The enzyme EvaC acts as a methyltransferase, adding a methyl group to the C-3 amino function. acs.org This methylation is a key step in the maturation of the sugar, contributing to the final structure of 4-epi-vancosamine. acs.org The absence of a functional EvaC homolog in the biosynthetic pathways of other antibiotics, such as ristocetin, results in a sugar moiety that lacks this C-3 methyl group, highlighting the specific role of EvaC in defining the final structure. nih.govacs.org

EnzymeFunctionReaction Type
EvaCCatalyzes the methylation of the C-3 amino group. nih.govacs.orgMethylation

Epimerization Step: EvaD Activity

The fourth step in the biosynthesis of dTDP-L-epivancosamine is a C-5' epimerization reaction catalyzed by the enzyme EvaD. researchgate.netrsc.org This enzyme, a member of the RmlC-like protein family, acts on the intermediate dTDP-3-amino-4-keto-2,3,6-trideoxy-3-C-methyl-D-glucose to produce the L-sugar configuration. researchgate.netrsc.org

Structural and biochemical analyses of EvaD from Amycolatopsis orientalis have provided significant insights into its function. researchgate.netnih.gov While clearly belonging to the RmlC class of enzymes, which typically catalyze a double epimerization at both the C-3' and C-5' positions of dTDP-6-deoxy-4-keto-D-glucose, EvaD exhibits very low activity for the archetypal RmlC reaction. researchgate.netnih.gov High-resolution structural data reveals that a subtle alteration in the active site of EvaD repositions a critical tyrosine residue. This change is believed to be responsible for its specialized C-5' epimerase activity. nih.gov

The biosynthesis of L-ristosamine, a related deoxysugar, also involves an epimerase, Orf33, which is an ortholog of EvaD. frontiersin.org This highlights a recurring enzymatic strategy in the generation of diverse sugar moieties for natural product biosynthesis.

Ketoreduction Step: EvaE Activity

The final step in the formation of dTDP-β-L-4-epi-vancosamine is the reduction of the C-4 keto group of the l-deoxysugar intermediate, a reaction catalyzed by the ketoreductase EvaE. rsc.orgacs.org This enzymatic reduction establishes the β-hydroxyl stereochemistry at the C-4 position, yielding the final product, dTDP-β-L-4-epi-vancosamine. rsc.org

Interestingly, the stereospecificity of this ketoreduction step is a key determinant in the identity of the final sugar. In the biosynthesis of vancomycin (B549263), a related antibiotic, the enzyme VcaE, an ortholog of EvaE, catalyzes the reduction of the same intermediate to produce dTDP-L-vancosamine, which has an α-hydroxyl group at the C-4 position. frontiersin.org This subtle difference in enzyme function leads to the production of distinct sugar moieties that ultimately influence the biological activity of the parent antibiotic. frontiersin.org

The substrate flexibility of ketoreductases like EvaE has been explored in in vitro studies. For instance, EvaE has been shown to act on intermediates in the biosynthetic pathway of another deoxysugar, dTDP-L-daunosamine, demonstrating its potential for use in the combinatorial biosynthesis of novel sugar structures. acs.org

Characterization of Biosynthetic Intermediates

The elucidation of the dTDP-β-L-4-epi-vancosamine biosynthetic pathway has been made possible through the characterization of its key intermediates. The starting point for this specific pathway is the well-characterized intermediate, dTDP-4-keto-6-deoxy-D-glucose. nih.govacs.org This compound is a common precursor in the biosynthesis of many deoxysugars. acs.org

The complete enzymatic reconstitution of the dTDP-L-epivancosamine pathway from dTDP-4-keto-6-deoxy-D-glucose has been achieved using five purified enzymes from the chloroeremomycin biosynthetic cluster. researchgate.net The intermediates and the final product of this pathway have been identified and characterized using techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

One of the key characterized intermediates is dTDP-L-4-oxovancosamine, the substrate for the final ketoreduction step catalyzed by EvaE. nih.gov The absence or non-functionality of an EvaE ortholog in other biosynthetic pathways can lead to the accumulation of this 4-keto intermediate. nih.gov

Another related and well-characterized deoxysugar is dTDP-L-ristosamine. Its biosynthesis shares similarities with the dTDP-β-L-4-epi-vancosamine pathway, involving orthologs of several "Eva" enzymes. frontiersin.org dTDP-L-ristosamine is systematically named dTDP-3-amino-2,3,6-trideoxy-L-ribo-hexose. vulcanchem.com

The characterization of these intermediates provides a detailed roadmap of the biosynthetic transformations and offers opportunities for the chemoenzymatic synthesis of novel deoxysugar derivatives.

Compound NameSystematic NameRole in Biosynthesis
dTDP-β-L-4-epi-vancosamine dTDP-3-amino-2,3,6-trideoxy-3-methyl-β-L-arabino-hexopyranose enzyme-database.orgFinal product of the EvaA-E pathway, sugar donor for chloroeremomycin biosynthesis. nih.govexpasy.org
dTDP-4-keto-6-deoxy-D-glucose Not specifiedCommon precursor for many deoxysugar biosynthetic pathways. acs.org
dTDP-3-amino-4-keto-2,3,6-trideoxy-3-C-methyl-D-glucose Not specifiedSubstrate for the C-5' epimerase, EvaD. researchgate.netrsc.org
dTDP-L-4-oxovancosamine Not specifiedIntermediate substrate for the C-4 ketoreductase, EvaE. nih.gov
dTDP-L-vancosamine Not specifiedProduct of the VcaE-catalyzed ketoreduction in vancomycin biosynthesis. frontiersin.org
dTDP-L-ristosamine dTDP-3-amino-2,3,6-trideoxy-L-ribo-hexose vulcanchem.comA related deoxysugar synthesized via a similar pathway involving Eva enzyme orthologs. frontiersin.org

Enzymology and Catalytic Mechanisms of Dtdp Beta L 4 Epi Vancosamine Biosynthesis

Mechanistic Insights into Dehydratases (e.g., RfbB)

The initial stages of many deoxysugar biosynthetic pathways, including that of dTDP-beta-L-4-epi-vancosamine, are catalyzed by dTDP-glucose 4,6-dehydratases, such as RfbB (also known as RmlB). These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily and catalyze the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This transformation is a critical step that prepares the sugar for subsequent modifications. The catalytic mechanism of RfbB is a three-step process involving oxidation, dehydration, and reduction, all taking place within a single active site and utilizing a tightly bound NAD+ cofactor uniprot.orgfrontiersin.org.

Role of Specific Catalytic Residues

The active site of RfbB contains a highly conserved catalytic triad (B1167595) of amino acid residues that are essential for its function. Structural and mutagenesis studies have identified a conserved tyrosine, aspartic acid, and glutamic acid as the key players in the catalytic cycle.

A conserved tyrosine residue acts as the catalytic base, initiating the reaction by abstracting a proton from the C4'-hydroxyl group of the dTDP-glucose substrate. This proton abstraction is coupled with the transfer of a hydride from C4' of the glucose moiety to the NAD+ cofactor, resulting in the formation of NADH and a 4-keto-glucose intermediate researchgate.net. The basicity of the tyrosine is thought to be enhanced by a nearby lysine (B10760008) residue, which is also a conserved feature of the SDR family frontiersin.org.

An aspartic acid and a glutamic acid residue are crucial for the subsequent dehydration step. These acidic residues are positioned to facilitate the elimination of a water molecule from the C5' and C6' positions of the sugar intermediate, leading to the formation of a transient enolate intermediate researchgate.net.

Reaction Intermediates

The catalytic cycle of RfbB involves several key reaction intermediates:

dTDP-4-keto-6-deoxy-D-glucose: This is the primary product of the initial oxidation step and serves as the substrate for the subsequent dehydration reaction. It remains bound to the active site.

Enolate Intermediate: Following the formation of the 4-keto intermediate, the catalytic aspartic and glutamic acid residues facilitate the elimination of water from C5' and C6', which proceeds through an enolate intermediate. This intermediate is a key transient species in the dehydration process nih.gov.

dTDP-4-keto-6-deoxy-D-glucose-5,6-ene: The dehydration step ultimately results in the formation of a double bond between C5' and C6', creating this unsaturated sugar intermediate.

Final Product (dTDP-4-keto-6-deoxy-D-glucose): The final step in the catalytic cycle is the reduction of the C6' of the unsaturated intermediate by the NADH that was generated in the initial oxidation step. This reduction step yields the final product of the RfbB-catalyzed reaction, dTDP-4-keto-6-deoxy-D-glucose, and regenerates the NAD+ cofactor for the next catalytic cycle researchgate.net.

Detailed Mechanisms of Epimerases (e.g., EvaD, RmlC-like Enzymes)

Epimerases are enzymes that catalyze the inversion of stereochemistry at a single chiral center in a substrate. In the biosynthesis of deoxysugars, epimerases play a crucial role in generating the diverse stereochemical configurations found in these molecules. The biosynthesis of this compound involves epimerization at the C5' position, a reaction catalyzed by enzymes such as EvaD and other RmlC-like enzymes that can perform C5' epimerization.

C-5' Epimerization Mechanism

The mechanism of C5' epimerization, similar to other sugar epimerizations, generally proceeds through a deprotonation-reprotonation mechanism involving a carbanionic or enolate intermediate. This process is facilitated by a pair of catalytic acid/base residues in the enzyme's active site nih.govnih.gov.

The catalytic cycle begins with a basic residue in the active site abstracting a proton from the C5' position of the sugar substrate. This abstraction is facilitated by the electron-withdrawing effect of the keto group at C4', which increases the acidity of the C5' proton. The resulting intermediate is stabilized by the enzyme's active site architecture. The final step involves an acidic residue donating a proton back to the C5' position, but from the opposite face of the sugar ring, resulting in the inversion of stereochemistry at this position nih.govnih.gov.

Comparison with C-3' Epimerases

While both C3' and C5' epimerases utilize a similar deprotonation-reprotonation mechanism, there are key differences in the active site geometry and the specific residues involved that dictate their regiospecificity.

RmlC is a fascinating example of a dual-specificity epimerase that can catalyze inversions at both the C3' and C5' positions. In RmlC, a conserved His-Asp catalytic dyad is proposed to act as the general base, abstracting protons from both C3' and C5'. A conserved tyrosine residue is thought to act as the general acid, donating a proton back to the intermediate to complete the epimerization nih.govnih.gov. Evidence suggests that in RmlC, C5' epimerization precedes C3' epimerization nih.gov.

In contrast, dedicated C3' epimerases, such as those involved in the biosynthesis of other deoxysugars, have active sites tailored to specifically recognize and act upon the C3' position. While they also employ acid/base catalysis, the positioning of the catalytic residues and substrate is optimized for C3' deprotonation and reprotonation.

The key distinction lies in the ability of the enzyme's active site to correctly position the substrate and the catalytic residues to allow for proton abstraction and donation at the specific carbon center. The flexibility of the substrate within the active site and the precise location of the acid/base catalysts are the determining factors for C3' versus C5' epimerase activity.

Conserved Residues in Epimerase Catalysis

The catalytic activity of sugar epimerases relies on a set of conserved amino acid residues that form the active site and participate directly in the chemical reaction. While the specific residues can vary between different epimerase families, certain motifs and types of amino acids are commonly observed.

Enzyme Family Conserved Catalytic Residues Proposed Role
RmlC-like (C3'/C5' Epimerases) Histidine, Aspartic Acid, Tyrosine, LysineHis-Asp dyad as the catalytic base; Tyrosine as the catalytic acid; Lysine for stabilizing the enolate intermediate nih.gov.
Mannuronan C-5 Epimerases Tyrosine, Histidine, ArginineTyrosine and Histidine as the catalytic acid/base pair; Arginine for substrate binding and charge neutralization mdpi.com.
Heparan Sulfate C5-Epimerase Glutamic Acid, TyrosineAct as the catalytic acid/base pair for proton abstraction and re-addition nih.gov.
GDP-Mannose-3',5'-Epimerase (GME) Cysteine, LysineAct as the acid/base pair for both C3' and C5' epimerizations researchgate.net.

Mechanisms of Aminotransferases and Methyltransferases

The introduction of the C-3 amino and methyl groups is a critical phase in the biosynthesis of this compound. This transformation is carried out by the sequential action of an aminotransferase (EvaB) and a methyltransferase (EvaC).

The process begins after an initial C-2 deoxygenation of the precursor, dTDP-4-keto-6-deoxy-D-glucose. The resulting intermediate is then acted upon by the aminotransferase EvaB. Aminotransferases, or transaminases, are typically dependent on a pyridoxal-5'-phosphate (PLP) cofactor to facilitate the transfer of an amino group from a donor molecule, commonly an amino acid like L-glutamate, to a keto substrate. wikipedia.orgebi.ac.uk In a characteristic "ping-pong" mechanism, the amino group from the donor is first transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto-acid backbone of the donor. ebi.ac.uk Subsequently, the amino group from PMP is transferred to the C-3 keto position of the sugar substrate, regenerating the PLP cofactor and yielding the aminated product, dTDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose. nih.govebi.ac.uk

Following amination, the methyltransferase EvaC catalyzes the C-methylation at the same C-3 position. This C-methylation is facilitated by the presence of the C-4 keto group on the substrate, which allows for the formation of a C-3 carbanion that acts as a nucleophile. nih.gov The enzyme utilizes S-adenosyl-L-methionine (SAM) as the electrophilic methyl donor. The nucleophilic attack on the methyl group of SAM results in the formation of a new carbon-carbon bond, yielding dTDP-3-amino-2,3,6-trideoxy-3-C-methyl-D-erythro-hexopyranos-4-ulose. nih.gov This step is crucial as it establishes the quaternary substitution at C-3, locking in the configuration of both the newly added methyl group and the amino group. nih.gov

Table 1: Aminotransferase and Methyltransferase in this compound Biosynthesis
EnzymeEnzyme ClassSubstrateCofactor/CosubstrateProduct
EvaBAminotransferasedTDP-2,3,6-trideoxy-3,4-diketo-D-glucosePyridoxal-5'-phosphate (PLP), Amino acid donordTDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose
EvaCMethyltransferasedTDP-3-amino-2,3,6-trideoxy-4-keto-D-glucoseS-adenosyl-L-methionine (SAM)dTDP-3-amino-2,3,6-trideoxy-3-C-methyl-D-erythro-hexopyranos-4-ulose

Ketoreductase Specificity and Stereochemistry (e.g., EvaE)

The final step in the biosynthesis of this compound is the stereospecific reduction of the C-4 ketone. This reaction is catalyzed by the NADPH-dependent ketoreductase, EvaE. nih.gov The activity of this enzyme is the determining factor for the final stereochemistry of the sugar, distinguishing the epivancosamine pathway from that of its isomer, vancosamine (B1196374). nih.govnih.gov

Aldo-keto reductases (AKRs) are a large superfamily of enzymes that typically utilize NAD(P)H to reduce the carbonyl groups of a wide range of substrates. nih.gov In the context of this compound synthesis, EvaE acts on the intermediate dTDP-L-4-oxovancosamine. The enzyme binds both the sugar nucleotide and the NADPH cofactor. The reaction mechanism involves the direct transfer of a hydride ion from the C4 position of the nicotinamide (B372718) ring of NADPH to one face of the carbonyl carbon (C-4) of the sugar. ebi.ac.uk This is followed by protonation of the resulting oxyanion by a proton donor, typically a conserved tyrosine residue in the enzyme's active site, to yield the final hydroxyl group. ebi.ac.uk

The specificity of EvaE dictates that the hydride is delivered in such a way that it results in an equatorial hydroxyl group at the C-4 position. nih.gov This specific stereochemical outcome defines the product as the epi isomer of vancosamine. In contrast, the ketoreductase in the vancosamine biosynthetic pathway (VcaE) catalyzes the reduction to yield an axial hydroxyl group. nih.gov Therefore, the directionality of the hydride transfer by the C-4 ketoreductase is the key branch point that differentiates these two biosynthetic pathways. nih.gov

Table 2: Ketoreductase Stereochemical Specificity
EnzymePathwaySubstrateCofactorProductC-4 Hydroxyl Stereochemistry
EvaEdTDP-beta-L-4-epi-vancosaminedTDP-L-4-oxovancosamineNADPHdTDP-beta-L-4-epi-vancosamineEquatorial
VcaEdTDP-beta-L-vancosaminedTDP-L-4-oxovancosamineNADPHdTDP-beta-L-vancosamineAxial

Nitrososynthase Activity and Substrate Analogs (e.g., EvdC)

Nitrososynthase activity is not a part of the canonical biosynthetic pathway for this compound. However, enzymes of this class, which are involved in the biosynthesis of other deoxysugars like evernitrose, have been studied extensively using this compound and its precursors as substrate analogs. uniprot.orgnih.gov These studies have provided significant insight into the mechanism of nitrososynthases.

EvdC, a nitrososynthase from the everninomicin biosynthetic pathway, is a flavin-dependent monooxygenase that catalyzes the four-electron oxidation of a C-3 amino group to a nitroso group. uniprot.org When dTDP-L-epi-vancosamine is used as a substrate in vitro, EvdC catalyzes its double-oxidation to TDP-L-epi-vancosonitrose. uniprot.org The reaction requires NADPH and molecular oxygen. The mechanism proceeds in two stages: the enzyme first oxidizes the C-3 amino group to a transient hydroxylamino intermediate. This intermediate is then further oxidized by the enzyme to the final nitroso sugar. uniprot.org

Interestingly, research on another nitrososynthase, DnmZ, has shown that the oxidation of dTDP-L-epi-vancosamine can trigger a subsequent, previously uncharacterized retro-oxime-aldol reaction, leading to the oxidative cleavage of the C3-C4 bond of the sugar. nih.gov The ability of these enzymes to accept and process dTDP-L-epi-vancosamine highlights the substrate flexibility within this enzyme class and provides a powerful tool for chemoenzymatic synthesis and for probing the mechanisms of these complex oxidation reactions.

Table 3: Nitrososynthase Activity with this compound as a Substrate Analog
EnzymeNative PathwaySubstrate AnalogCofactorsReaction TypeProduct
EvdCEverninomicindTDP-L-epi-vancosamineNADPH, O₂, FADTwo-step oxidationTDP-L-epi-vancosonitrose
DnmZBaumycin/DaunorubicinTDP-L-epi-vancosamineNADPH, O₂, FADOxidation followed by C-C bond cleavageRing-opened aldehyde-oxime species

Structural Biology of Enzymes in Dtdp Beta L 4 Epi Vancosamine Pathway

Crystal Structures of Key Biosynthetic Enzymes (e.g., EvaD, GtfA, GtfB)

The atomic-level architectures of several key enzymes in the dTDP-beta-L-4-epi-vancosamine pathway have been elucidated through X-ray crystallography, providing a foundation for understanding their function.

GtfA: The crystal structure of the TDP-epi-vancosaminyltransferase GtfA from the chloroeremomycin (B1668801) biosynthetic pathway has been solved in complex with the acceptor substrate desvancosaminyl vancomycin (B549263) (DVV) and with both TDP and DVV. rcsb.orgnih.gov These structures, with Protein Data Bank (PDB) IDs 1PN3 and 1PNV , were determined at a resolution of 2.8 Å. rcsb.orgnih.govpnas.org They reveal that GtfA exists in both an open and a closed conformation, a key feature related to its catalytic cycle. rcsb.orgpnas.org

Table 1: PDB IDs of Key Enzymes in the this compound Pathway
EnzymePDB IDResolution (Å)OrganismReference
GtfA1PN3, 1PNV2.8Amycolatopsis orientalis rcsb.orgnih.govpnas.org
GtfB1IIR1.8Amycolatopsis orientalis nih.govrcsb.orgebi.ac.uk
EvaD1OFN, 1OI61.5, 1.4Amycolatopsis orientalis rcsb.orgrcsb.org

Structural Features and Domain Architecture (e.g., Rossmann-fold, GT-B fold, Cupin superfamily)

The enzymes of the this compound pathway exhibit distinct structural folds and domain architectures that are characteristic of their functional classes.

GtfA and GtfB: Both GtfA and GtfB belong to the GT-B glycosyltransferase superfamily . nih.govpnas.orgnih.gov This superfamily is characterized by a two-domain topology, often described as having two similar Rossmann-like folds. nih.gov The N-terminal domain and the C-terminal domain are connected by a flexible linker region, forming a deep cleft between them that houses the active site. nih.govnih.gov Specifically, the N-terminal domain is primarily involved in binding the acceptor substrate, while the C-terminal domain binds the nucleotide-sugar donor. pnas.orgnih.gov The structure of GtfB reveals a single major interdomain linker, which is thought to be important for the enzyme's flexibility and potential for protein engineering. nih.gov

EvaD: EvaD is a member of the cupin superfamily of enzymes. plos.org This is evident from its structural similarity to other RmlC-like proteins. rcsb.orgnih.gov The cupin fold is characterized by a β-barrel structure. EvaD, like other RmlC enzymes, functions as a dimer, with each monomer possessing an active site. rcsb.org

Table 2: Structural Features of Key Biosynthetic Enzymes
EnzymeStructural SuperfamilyKey Structural Folds/DomainsQuaternary StructureReference
GtfAGT-B GlycosyltransferaseTwo Rossmann-like domains (N- and C-terminal)Monomer nih.govpnas.org
GtfBGT-B GlycosyltransferaseTwo Rossmann-like domains (N- and C-terminal)Monomer nih.gov
EvaDCupinβ-barrelDimer rcsb.org

Substrate Binding Pockets and Active Site Architectures

The specificity of these enzymes is determined by the unique architecture of their substrate binding pockets and the arrangement of catalytic residues within the active site.

GtfA: The acceptor substrate, DVV, binds in a shallow hydrophobic pocket on the surface of the N-terminal domain of GtfA. nih.gov This binding is stabilized by interactions with hydrophobic residues such as Val-57, Pro-68, Pro-69, Gly-70, Ala-71, Gly-144, Ala-145, Leu-148, and Phe-149. researchgate.net The reactive hydroxyl group of the acceptor substrate forms hydrogen bonds with the side chains of Ser-10 and Asp-13 , positioning it for nucleophilic attack. rcsb.orgnih.govpnas.org These residues are considered to be of potential catalytic importance. The donor substrate, TDP-epi-vancosamine, binds in the cleft between the two domains. pnas.org

GtfB: In GtfB, the deep interdomain cleft is the likely binding site for the UDP-glucose donor substrate. nih.govrcsb.org A hydrophobic patch on the surface of the N-terminal domain has been proposed as the binding site for the aglycone acceptor. nih.govrcsb.org Mutagenesis studies have identified Asp332 as a candidate for the general base in the glucosyltransfer reaction. nih.gov

EvaD: The active site of EvaD contains a key catalytic tyrosine residue. rcsb.orgnih.gov The high-resolution structure of EvaD has shown that a subtle change in the active site repositions this tyrosine residue compared to other RmlC enzymes, which alters its substrate profile. rcsb.orgnih.gov This highlights the critical role of precise residue positioning in determining enzyme function.

Conformational Changes during Catalysis

Conformational changes are integral to the catalytic cycles of many enzymes, and the glycosyltransferases of the this compound pathway are no exception.

GtfA: The crystal structures of GtfA have captured the enzyme in both an "open" and a "closed" conformation. rcsb.orgnih.govpnas.org In the absence of the donor substrate, the enzyme adopts an open conformation. The binding of the TDP moiety of the donor substrate in the interdomain cleft triggers a significant conformational change, leading to a closed form. nih.govpnas.org This closure brings the two domains closer together, allowing the pyrophosphate of the donor to interact with both domains simultaneously, which stabilizes the catalytically active conformation. nih.govpnas.org This domain movement is a characteristic feature of the GT-B superfamily. nih.govnih.gov

While significant conformational changes are also expected for GtfB and EvaD during their catalytic cycles, detailed structural evidence capturing these transitions is less explicit in the available literature compared to GtfA. However, it is a general feature of GT-B enzymes to undergo such open-to-closed transitions upon substrate binding. nih.govresearchgate.net

Structure-Function Relationships of Biosynthetic Enzymes

The detailed structural information allows for a clear correlation between the architecture of these enzymes and their specific roles in the biosynthesis of this compound.

GtfA and GtfB: The bidomain GT-B architecture directly serves the function of these glycosyltransferases by providing separate, yet cooperative, binding sites for the acceptor and donor substrates. The N-terminal domain acts as the "acceptor recognition module," with its surface loops and hydrophobic patches dictating which aglycone can bind. The C-terminal domain is the "donor binding module," specifically interacting with the nucleotide-diphospho-sugar. The conformational change upon donor binding is the key mechanistic step that brings the two substrates into the correct proximity and orientation for the glycosidic bond formation, highlighting a classic example of an induced-fit mechanism. The distinct surface features of the N-terminal domains of GtfA and GtfB are responsible for their different regiospecificities, allowing them to glycosylate different positions on the vancomycin scaffold. pnas.org

Genetic and Molecular Basis of Dtdp Beta L 4 Epi Vancosamine Production

Identification and Organization of Biosynthetic Gene Clusters (e.g., cep cluster)

The genes responsible for the production of dTDP-beta-L-4-epi-vancosamine are located within the larger biosynthetic gene cluster for the glycopeptide antibiotic it modifies. A prime example is the chloroeremomycin (B1668801) biosynthetic gene cluster, known as the cep cluster, found in the bacterium Amycolatopsis orientalis. nih.govpnas.org This cluster contains all the necessary genetic information for the synthesis of the heptapeptide (B1575542) backbone of the antibiotic, as well as for the production and attachment of its sugar moieties, including L-4-epi-vancosamine. acs.orgnih.gov

Analysis of the cep cluster revealed a set of open reading frames (ORFs) specifically dedicated to the biosynthesis of this deoxysugar. pnas.org The organization of these genes within the cluster suggests a coordinated expression pattern, which is essential for the efficient production of the final antibiotic. Similar organizational structures are observed in the biosynthetic gene clusters of other glycopeptide antibiotics like balhimycin (B1255283) (bal cluster) and vancomycin (B549263) (vcm cluster), which produce related but distinct deoxysugars. nih.govnih.gov The cep and bal clusters, in particular, show extensive conserved synteny, indicating a close evolutionary relationship. nih.gov

Table 1: Key Biosynthetic Gene Clusters for Glycopeptide Antibiotics

Gene ClusterProducing OrganismAntibioticDeoxysugar Produced
cepAmycolatopsis orientalisChloroeremomycinThis compound
balAmycolatopsis balhimycinaBalhimycindTDP-L-4-oxovancosamine
vcmAmycolatopsis orientalisVancomycindTDP-L-vancosamine
staStreptomyces toyocaensisA47934None (aglycone)
tcpActinoplanes teichomyceticusTeicoplaninN-acetylglucosamine

Functional Characterization of Genes (e.g., orf14, orf23-26)

The biosynthesis of dTDP-L-epivancosamine from the precursor TDP-4-keto-6-deoxy-D-glucose is accomplished through the sequential action of five enzymes encoded within the cep cluster. nih.gov These enzymes, encoded by orf14 and orfs 23-26 (also referred to as evaA-E), have been heterologously expressed and their functions have been characterized in vitro. nih.govfrontiersin.org

The established biosynthetic pathway involves several key steps:

C-2 deoxygenation: This reaction is catalyzed by ORF23 (EvaA), a 2,3-dehydratase. pnas.orgnih.gov

C-3 amination and methylation: ORF25 (EvaB) and ORF14 (EvaC) are responsible for the amination and subsequent methylation at the C-3 position. nih.gov

C-5 epimerization: ORF24 (EvaD) catalyzes the epimerization at the C-5 position. nih.gov

C-4 ketoreduction: The final step is the reduction of the keto group at the C-4 position, carried out by ORF26 (EvaE), to yield the final product, TDP-L-epivancosamine. nih.gov

The in vitro reconstitution of this pathway has confirmed the specific function of each of these five enzymes. nih.gov

Table 2: Functional Roles of Key Genes in this compound Biosynthesis

Gene (cep cluster)Alternative NameEncoded EnzymeFunction in Biosynthesis
orf23evaATDP-4-keto-6-deoxy-D-glucose-2,3-dehydrataseC-2 deoxygenation
orf25evaBAminotransferaseC-3 amination
orf14evaCMethyltransferaseC-3 methylation
orf24evaDTDP-4-keto-6-deoxy-D-glucose-5-epimeraseC-5 epimerization
orf26evaETDP-L-4-oxovancosamine-4-ketoreductaseC-4 ketoreduction

Comparative Genomics of this compound Related Pathways

Comparative genomic analyses of glycopeptide antibiotic biosynthetic gene clusters have provided significant insights into the evolution and diversity of deoxysugar biosynthesis pathways. nih.gov The gene clusters for chloroeremomycin (cep), balhimycin (bal), and vancomycin (vcm) all contain orthologs of the evaA-E genes, designated as dvaA-E and vcaA-E, respectively. frontiersin.org

While these gene sets are highly similar, minor variations in key enzymes, particularly the C4-ketoreductase (EvaE/DvaE/VcaE), lead to the production of different vancosamine (B1196374) variants. frontiersin.org For instance, EvaE in the cep cluster produces L-epivancosamine, whereas VcaE in the vcm cluster yields L-vancosamine. frontiersin.org In the bal cluster, the dvaE gene is truncated and non-functional, resulting in the accumulation of the intermediate dTDP-L-4-oxovancosamine. frontiersin.org

This comparative analysis highlights the modular nature of these biosynthetic pathways and suggests that the acquisition and modification of these gene cassettes have been crucial drivers in the evolution of glycopeptide diversity. nih.gov The structural similarities and functional differences among these pathways offer opportunities for combinatorial biosynthesis to generate novel glycopeptide derivatives. nih.govkarger.com

Regulation of Gene Expression in Deoxysugar Biosynthesis

The expression of genes involved in deoxysugar biosynthesis is tightly regulated to ensure that the production of these sugar moieties is coordinated with the synthesis of the aglycone backbone of the antibiotic. asm.orgnih.gov While specific regulatory mechanisms for the this compound pathway are not extensively detailed in the available literature, general principles of antibiotic biosynthesis regulation in actinomycetes can be inferred.

In many antibiotic gene clusters, regulatory genes, such as those encoding SARP (Streptomyces antibiotic regulatory protein) family activators, control the transcription of the biosynthetic genes. nih.gov These regulators can respond to various internal and external signals, ensuring that antibiotic production occurs at the appropriate time and under optimal conditions. In the auricin gene cluster, for example, the expression of the initial D-forosamine biosynthetic genes is co-regulated with the core antibiotic genes, while other deoxysugar genes are controlled by different promoters, indicating a complex, multi-layered regulatory network. nih.gov It is likely that similar complex regulatory systems govern the expression of the eva genes within the cep cluster, coordinating their transcription with the rest of the chloroeremomycin biosynthetic machinery. The development of BioBricks gene cassettes for deoxysugar biosynthesis aims to decouple these pathways from their native complex regulations for metabolic engineering purposes. acs.org

Role of Dtdp Beta L 4 Epi Vancosamine in Glycosyltransferase Reactions

Sequential Glycosylation Events in Chloroeremomycin (B1668801) Biosynthesis

The assembly of the mature chloroeremomycin antibiotic involves a precise and ordered sequence of glycosylation events. Kinetic studies have established a kinetically favored pathway for the attachment of the three sugar moieties. researchgate.net The process is initiated by GtfB, which does not use dTDP-beta-L-4-epi-vancosamine. nih.gov

GtfB Action: The first step is the transfer of a D-glucose moiety by GtfB from a dTDP-D-glucose donor to the phenolic hydroxyl group of the Hpg4 residue on the heptapeptide (B1575542) aglycone. This reaction produces the monoglucosylated intermediate, desvancosaminyl-vancomycin (DVV). nih.govacs.org

GtfA Action: The DVV intermediate is the preferred substrate for GtfA. nih.gov GtfA then transfers L-4-epi-vancosamine from its dTDP-activated donor to the β-OH-Tyr6 residue of DVV, yielding the diglycosylated intermediate, chloroorienticin B. nih.govnih.gov

GtfC Action: Finally, GtfC acts on chloroorienticin B. It utilizes a second molecule of this compound to transfer the terminal L-4-epi-vancosamine onto the C2-hydroxyl of the glucose unit, forming the final disaccharide chain and completing the synthesis of chloroeremomycin. nih.govresearchgate.netuq.edu.au

This sequential action (GtfB → GtfA → GtfC) has been successfully reconstituted in vitro, confirming the preferred order of enzymatic reactions for the maturation of chloroeremomycin. nih.gov

Impact of Glycosyltransferase Substrate Specificity on Natural Product Diversity

The substrate specificity of glycosyltransferases is a determining factor in the structural diversity of natural products. frontiersin.orgfrontiersin.org The ability of GTs to accept or reject various sugar donors and acceptor molecules directly dictates the range of possible glycosylated compounds that can be produced, a process known as glycodiversification. nih.gov

Enzymes with stringent substrate specificity, such as GtfA, limit the potential for structural variation as they will only catalyze reactions with their native substrates or very close analogues. ebi.ac.uk This ensures the fidelity of the biosynthetic pathway but restricts their utility in generating novel compounds. nih.gov

Conversely, promiscuous glycosyltransferases, like GtfD and to a lesser extent GtfC, are powerful tools for synthetic biology and drug development. frontiersin.orgresearchgate.net Their ability to utilize a range of "unnatural" sugar donors (like GtfD using this compound) and/or acceptors allows for the enzymatic synthesis of hybrid natural products with novel glycosylation patterns. researchgate.net This enzymatic flexibility is crucial for creating libraries of new bioactive molecules with potentially improved properties, such as enhanced solubility or altered biological activity. frontiersin.orgresearchgate.net Engineering these enzymes to further expand their substrate promiscuity is an active area of research aimed at broadening the landscape of accessible natural product analogues. frontiersin.orgnih.gov

Bioengineering and Synthetic Biology Approaches for Dtdp Beta L 4 Epi Vancosamine and Its Derivatives

In Vitro Reconstitution of dTDP-beta-L-4-epi-vancosamine Pathway

The in vitro reconstitution of the this compound biosynthetic pathway has been a significant achievement, allowing for detailed mechanistic studies of the enzymes involved and the controlled production of the target compound. This process typically involves the heterologous expression and purification of the requisite enzymes, which are then combined in a single reaction vessel with the necessary substrates.

The biosynthesis of this compound from the precursor dTDP-4-keto-6-deoxy-D-glucose is accomplished through the sequential action of five enzymes encoded by the evaA-E gene cluster in the chloroeremomycin (B1668801) producer, Amycolatopsis orientalis. google.comacs.org The successful in vitro reconstitution of this pathway has been reported, demonstrating the conversion of the keto-sugar intermediate into the final product. acs.org This enzymatic cascade involves a series of complex transformations including C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and C-4 keto-reduction. acs.org

A key advantage of the in vitro system is the ability to manipulate reaction conditions and substrate availability to optimize product yield and purity. However, obtaining sufficient quantities of the starting material, dTDP-4-keto-6-deoxy-D-glucose, and the instability of some of the enzymes can present challenges.

Table 1: Enzymes Involved in the In Vitro Reconstitution of this compound Pathway

EnzymeGeneFunction
EvaAevaAC-2 deoxygenation
EvaBevaBC-3 amination
EvaCevaCC-3 methylation
EvaDevaDC-5 epimerization
EvaEevaEC-4 keto-reduction

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to construct complex molecules like this compound. This hybrid approach can circumvent some of the difficulties associated with purely chemical or biological routes.

One notable chemoenzymatic strategy involves the chemical synthesis of a modified sugar precursor, which is then enzymatically converted to the final dTDP-activated sugar. For instance, a chemical synthesis was developed to produce 4-O-Ac-3-N-Cbz-epi-vancosamine, which was then used to generate dTDP-l-4-epi-vancosamine. nih.gov This approach was instrumental in providing sufficient quantities of the sugar donor for the biochemical characterization of the glycosyltransferase GtfA. nih.gov

Another approach leverages the substrate promiscuity of certain enzymes. For example, while the natural sugar donor for the glycosyltransferase GtfD is dTDP-L-vancosamine, it has been shown to utilize the unnatural donor UDP-β-L-4-epi-vancosamine, albeit with different efficiency. acs.orgacs.org This highlights the potential for using chemically synthesized sugar analogues in enzymatic glycosylation reactions to create novel glycopeptide derivatives.

Engineering of Biosynthetic Pathways for Enhanced Production

Metabolic engineering of microbial hosts offers a powerful strategy to enhance the production of this compound and its derivatives. This involves the targeted genetic modification of biosynthetic pathways to increase the flux towards the desired product and to minimize the formation of competing byproducts.

One common strategy is the overexpression of key enzymes in the biosynthetic pathway. For example, overexpressing the evaE gene, which encodes the C-4 keto-reductase, has been shown to enhance the production of A82846B, a glycopeptide antibiotic containing the 4-epi-vancosamine moiety, in Amycolatopsis orientalis. researchgate.net This suggests that the final reduction step might be a rate-limiting step in the pathway.

Furthermore, deleting competing pathways can redirect metabolic flux towards the target compound. In Escherichia coli, functional deletions of genes such as wecE (TDP-4-oxo-6-deoxy-D-glucose transaminase) and rmlC (dTDP-4-dehydrorhamnose 3,5-epimerase) can prevent the diversion of the key intermediate dTDP-4-keto-6-deoxy-D-glucose into other biosynthetic pathways, thereby increasing its availability for the synthesis of desired deoxysugars. google.com

Generation of Novel dTDP-Deoxysugar Donors

The enzymatic machinery for this compound biosynthesis can be repurposed to generate novel dTDP-deoxysugar donors. This is often achieved by introducing enzymes from other deoxysugar biosynthetic pathways or by engineering the substrate specificity of existing enzymes. This "glycodiversification" approach allows for the creation of a diverse array of sugar donors that can be subsequently transferred to aglycones by promiscuous glycosyltransferases, leading to the generation of novel bioactive compounds. researchgate.net

The in vitro reconstitution of deoxysugar biosynthetic pathways provides a flexible platform for combinatorial biosynthesis. researchgate.netacs.org By swapping or combining enzymes from different pathways, it is possible to synthesize a variety of dTDP-activated deoxyhexoses. For example, replacing the stereospecific ketoreductase in the dTDP-L-daunosamine pathway with an enzyme from a heterologous pathway with opposite stereospecificity demonstrated the potential for enzymatic synthesis of nucleotide-activated sugars with tailored stereochemistry. researchgate.netacs.org

The promiscuity of certain glycosyltransferases is key to this strategy. For instance, the glycosyltransferase ElmGT from the elloramycin (B1244480) biosynthetic pathway exhibits remarkable flexibility, transferring a wide range of TDP-deoxysugar substrates to the aglycone. researchgate.netacs.org

Recombinant Microorganisms for Deoxysugar Production (e.g., Escherichia coli, Streptomyces sp.)

Recombinant microorganisms, particularly Escherichia coli and Streptomyces species, are widely used as hosts for the production of dTDP-deoxysugars, including this compound. These organisms are genetically tractable and can be engineered to express the necessary biosynthetic genes.

Escherichia coli is a popular host due to its rapid growth and well-characterized genetics. It has been successfully used for the heterologous expression of the five enzymes required for dTDP-L-epivancosamine biosynthesis. pnas.org Genetic modifications to the E. coli host, such as deleting genes involved in competing sugar pathways, can significantly improve the yield of the desired deoxysugar. google.com

Streptomyces species, the natural producers of many glycopeptide antibiotics, are also valuable hosts for deoxysugar production. google.com They often possess the necessary precursor pools and a cellular environment conducive to the proper folding and activity of the biosynthetic enzymes. For instance, Streptomyces coelicolor has been engineered as a host for the production of novel tetracenomycins by co-expressing a promiscuous glycosyltransferase with various deoxysugar biosynthetic pathways. researchgate.netacs.org The expression of the chloroeremomycin glycosyltransferases in Streptomyces toyocaensis led to the production of hybrid glycopeptide antibiotics. acs.org

Comparative Analysis and Evolution of Deoxysugar Biosynthetic Pathways

Relationships between dTDP-beta-L-4-epi-vancosamine and other dTDP-Aminosugars (e.g., Daunosamine (B1196630), Acosamine (B1199459), Ristosamine)

The biosynthetic pathways of many dTDP-activated deoxysugars originate from a common intermediate, dTDP-4-keto-6-deoxy-D-glucose, which is derived from glucose-1-phosphate. nih.govnih.gov The subsequent enzymatic modifications dictate the final structure of the sugar. The pathways for this compound, dTDP-L-daunosamine, dTDP-L-acosamine, and dTDP-L-ristosamine showcase how a shared metabolic framework can lead to distinct products.

The biosynthesis of this compound in the chloroeremomycin (B1668801) producer has been fully reconstituted in vitro and involves five dedicated enzymes (EvaA-E) that perform C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and C-4 ketoreduction. nih.govfrontiersin.org This pathway often serves as a reference for deducing the biosynthetic routes of other aminosugars. nih.govfrontiersin.org

Daunosamine , the sugar moiety in the anticancer drug doxorubicin, follows a similar path but with key enzymatic differences that result in a varied stereochemistry. acs.orgresearchgate.net

Acosamine , the 4-epimer of daunosamine, is found in the antibiotic epirubicin. acs.org Its biosynthesis highlights the modularity of these pathways; it can be produced by substituting the final ketoreductase from the daunosamine pathway with an enzyme of opposite stereospecificity, such as EvaE from the epi-vancosamine pathway. acs.org

Ristosamine (B1219620) , found in the antibiotic ristocetin, demonstrates further divergence. Its biosynthetic gene cluster lacks an ortholog of EvaC, the C-3 methyltransferase, resulting in a sugar without the characteristic C-3 methyl group. nih.gov

The intermediate dTDP-4-amino-3,5-dideoxy-4-keto-D-glucose is a critical branch point. acs.org From this intermediate, pathways can diverge to produce a range of important dTDP-aminosugars, including not only daunosamine and epi-vancosamine but also acosamine and ristosamine. acs.orgresearchgate.net

FeatureThis compounddTDP-L-daunosaminedTDP-L-acosaminedTDP-L-ristosamine
Parent AntibioticChloroeremomycin nih.govDaunorubicin, Doxorubicin acs.orgEpirubicin acs.orgRistocetin nih.gov
Key PrecursordTDP-4-keto-6-deoxy-D-glucose nih.govnih.gov
C-3 MethylationYes (via EvaC ortholog) nih.govnih.govYes (via DnmU) acs.orgYes acs.orgNo (lacks EvaC ortholog) nih.gov
C-4 StereochemistryEquatorial -OH nih.govAxial -OH acs.orgEquatorial -OH acs.orgEquatorial -OH nih.gov
C-5 EpimerizationYes (L-sugar) nih.govYes (L-sugar) acs.orgYes (L-sugar) acs.orgYes (L-sugar) nih.gov

Divergence of Enzymatic Activities in Related Pathways

The structural differences among dTDP-aminosugars are the direct result of the divergent evolution of enzymes within their respective biosynthetic pathways. Homologous enzymes can catalyze distinct chemical transformations, leading to a variety of sugar structures.

A prime example of this divergence is seen in the C-4 ketoreductases. In the final step of this compound biosynthesis, the enzyme EvaE stereospecifically reduces the C-4 ketone to an equatorial hydroxyl group. nih.gov In contrast, the ketoreductase DnmV in the daunosamine pathway produces an axial hydroxyl group. acs.org The ability to swap these enzymes, as demonstrated by the in vitro synthesis of dTDP-L-acosamine using EvaE in the daunosamine pathway, underscores their distinct functionalities despite likely sharing a common ancestor. acs.org

Pyridoxal phosphate (B84403) (PLP)-dependent aminotransferases also exhibit significant divergence. These enzymes are crucial for introducing the amino group at either the C-3 or C-4 position of the sugar ring. biorxiv.orgbiorxiv.org Enzymes like EvaA and DnmJ catalyze C-3 amination. nih.govacs.org The specificity of these aminotransferases for their sugar substrate and the position of amination are key determinants of the final product. Structural studies reveal that despite a conserved protein fold, subtle changes in active site residues govern substrate binding and catalytic outcome. biorxiv.orgresearchgate.net

Further divergence is evident in the presence or absence of specific enzymes. The lack of a C-3 methyltransferase (EvaC ortholog) in the ris gene cluster is a clear evolutionary divergence that prevents the methylation of the C-3 amino group, leading directly to the ristosamine structure. nih.gov Similarly, some pathways feature unique enzymes like DnmZ, a nitrososynthase that further modifies the aminosugar in baumycin biosynthesis. calstate.edu This enzymatic divergence illustrates how pathways evolve by gaining, losing, or modifying the function of specific enzymes.

Enzyme TypeEnzyme Example(s)PathwayDivergent Function
C-4 KetoreductaseEvaEepi-Vancosamine nih.govProduces equatorial C-4 OH. Can act on daunosamine pathway intermediate to produce acosamine. acs.org
C-4 KetoreductaseDnmVDaunosamine acs.orgProduces axial C-4 OH. acs.org
C-3 MethyltransferaseEvaCepi-Vancosamine nih.govMethylates the C-3 amino group. nih.gov
C-3 Methyltransferase(Absent)Ristosamine nih.govLack of this enzyme results in an unmethylated C-3 amino group. nih.gov
AminotransferaseEvaA / DnmJepi-Vancosamine / Daunosamine nih.govacs.orgCatalyze C-3 amination. nih.govacs.org
AminotransferaseGerBDesosamine lookchem.comCatalyzes C-4 amination. lookchem.com

Evolutionary Conservation and Adaptation of Glycosyltransferase Families

Glycosyltransferases (GTs) are the enzymes responsible for the final step in glycodiversification: the transfer of the activated deoxysugar from its nucleotide carrier (e.g., dTDP) to an acceptor molecule, typically the aglycone scaffold of an antibiotic. frontiersin.orgresearchgate.net These enzymes show a fascinating pattern of both evolutionary conservation and functional adaptation.

Most GTs involved in natural product biosynthesis belong to the GT-B superfamily, which is characterized by a two-domain fold. researchgate.net This structural scaffold is largely conserved. However, the substrate specificity of these enzymes can be remarkably relaxed, a property known as promiscuity. nih.govacs.org This allows a single GT to potentially accept multiple sugar donors or aglycone acceptors, facilitating the generation of novel glycosylated compounds. frontiersin.org

The GTs in the vancomycin (B549263) and chloroeremomycin pathways provide clear examples of conservation and adaptation.

Conservation: GtfB (from the chloroeremomycin pathway) and GtfE (from the vancomycin pathway) are orthologs that perform the same function: transferring glucose to the 4th amino acid residue (Hpg₄) of the heptapeptide (B1575542) core. nih.govacs.org

Adaptation: The subsequent glycosylation steps are different. In chloroeremomycin biosynthesis, GtfC attaches this compound to the glucose moiety. nih.govnih.gov In the vancomycin pathway, the homologous GtfD transfers dTDP-L-vancosamine. nih.gov Furthermore, GtfA in the chloroeremomycin pathway shows distinct regiospecificity, transferring a second epi-vancosamine sugar to a different location on the peptide backbone (the β-OH-Tyr₆ residue). nih.govrhea-db.org GtfA is also highly specific for its dTDP-linked sugar donor, whereas GtfC and GtfD can utilize both UDP- and dTDP-activated sugars. nih.gov

This evolutionary pattern, where gene duplication is followed by functional divergence, allows for the expansion of an organism's biosynthetic capabilities. frontiersin.orgbiorxiv.org The adaptation of GTs to new sugar donors and acceptors is a primary driver for the chemical diversity of glycosylated natural products.

Biosynthetic Logic for Deoxysugar Structural Diversity

Nature employs a powerful and economical "combinatorial biosynthesis" strategy to generate the vast structural diversity observed in deoxysugars. nih.gov This logic relies on using a limited set of core enzymatic reactions—such as deoxygenations, epimerizations, aminations, methylations, and reductions—and combining them in different sequences and combinations. nih.govnih.gov

The biosynthesis of most bacterial deoxysugars begins with the conversion of dTDP-D-glucose to the key branchpoint intermediate, dTDP-4-keto-6-deoxy-D-glucose. nih.gov From this single precursor, myriad pathways diverge. The biosynthetic gene clusters that encode these pathways have evolved in a modular fashion, mixing and matching genes for different tailoring enzymes. frontiersin.orgacs.org

The pathways for this compound and its relatives are a perfect illustration of this logic:

Shared Start: All begin with dTDP-4-keto-6-deoxy-D-glucose.

Combinatorial Steps: A series of shared and unique enzymatic steps are applied. For example, all pathways involve amination and ketoreduction, but the specific enzymes used (e.g., C-3 vs C-4 aminotransferase, reductases with opposite stereospecificity) and the presence of additional steps (e.g., C-3 methylation) vary.

Diverse Outputs: The result is a family of structurally related but distinct aminosugars, each conferring specific properties to the final natural product.

This biosynthetic logic, where a core set of versatile enzymatic tools is used in a combinatorial manner, is a fundamental principle in the evolution of secondary metabolism. It allows organisms to efficiently explore chemical space and generate novel molecules with potentially new biological activities. nih.govbohrium.com

Methodological Advancements in the Study of Dtdp Beta L 4 Epi Vancosamine

Enzymatic Assays and Kinetic Characterization

The functional roles of the enzymes in the dTDP-beta-L-4-epi-vancosamine biosynthetic pathway have been largely defined through a series of enzymatic assays and detailed kinetic analyses. These assays are fundamental for confirming the activity of individual enzymes, understanding their substrate specificity, and determining the sequence of reactions. pnas.orgresearchgate.net

High-performance liquid chromatography (HPLC) has been a primary tool for monitoring these enzymatic reactions. pnas.orgnih.gov For instance, strong anion-exchange (SAX) HPLC has been used to separate and quantify the nucleotide-activated sugar intermediates produced at each step of the pathway. pnas.org The kinetic parameters of the enzymes, such as the Michaelis constant (Km) and the catalytic rate (kcat), are determined by measuring reaction rates at varying substrate concentrations. pnas.org For example, the kinetic parameters for the epivancosaminyl transferase GtfA, which transfers the 4-epi-vancosamine moiety to the glycopeptide acceptor, were determined by varying the concentrations of both the donor substrate, this compound, and the acceptor substrate, desvancosaminyl-vancomycin (DVV). nih.gov The reaction products are often identified and quantified by integrating the corresponding peaks in the HPLC chromatogram. nih.gov

Table 1: Kinetic Parameters of GtfA in Chloroeremomycin (B1668801) Biosynthesis

SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
This compound150 ± 202.3 ± 0.1255 nih.gov
Desvancosaminyl-vancomycin (DVV)160 ± 302.3 ± 0.1239 nih.gov

Structural Determination Techniques (X-ray Crystallography)

X-ray crystallography has provided invaluable atomic-level insights into the three-dimensional structures of the enzymes involved in this compound biosynthesis. These structures reveal details of the active site architecture, substrate binding modes, and the conformational changes that occur during catalysis. pnas.org

For example, the crystal structure of EvaA, a sugar 2,3-dehydratase from Amycolatopsis orientalis, was determined to a resolution of 1.7 Å. nih.govacs.org This structural analysis revealed that EvaA belongs to the Nudix hydrolase superfamily and exists as a dimer. nih.govacs.org Each subunit contains two dTDP-sugar binding pockets, though only one appears to be catalytically active. nih.govacs.org Similarly, the crystal structure of the TDP-epi-vancosaminyltransferase GtfA has been solved in complex with its acceptor substrate, providing a basis for understanding its regiospecificity. pnas.org The structures of these enzymes, often co-crystallized with substrates, products, or inhibitors, are crucial for elucidating their reaction mechanisms and for guiding protein engineering efforts. pnas.orgnih.gov

Table 2: X-ray Crystallography Data for EvaA

ParameterValueReference
Resolution (Å)1.7 nih.govacs.org
Space GroupP21 acs.org
Unit Cell Dimensions (a, b, c in Å; β in °)a = 105.2, b = 113.3, c = 110.9, β = 98.8 acs.org
Monomers per Asymmetric Unit4 acs.org
Overall R-factor (%)17.3 acs.org

Isotopic Labeling and Mass Spectrometry for Pathway Elucidation

Isotopic labeling studies, coupled with mass spectrometry (MS), have been a powerful strategy for tracing the metabolic fate of precursors and elucidating the biosynthetic pathway of this compound. By feeding isotopically labeled compounds (e.g., containing 18O, 15N, or deuterium) to the enzymatic reactions or the producing organism, researchers can track the incorporation of these isotopes into the intermediates and the final product. nih.govrsc.org

For instance, to confirm the mechanism of a C-5 epimerase, a reaction can be performed in D₂O, and the resulting product analyzed by MS to detect the incorporation of deuterium. pnas.org Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) MS are commonly used to determine the molecular weights of the enzymatic products and to identify pathway intermediates. pnas.orgnih.govresearchgate.net High-resolution mass spectrometry (HR-MS) provides precise mass measurements, which aids in the characterization of unknown compounds intercepted from the biosynthetic pathway. rsc.org These techniques were instrumental in identifying the intermediates and the final product, TDP-L-epivancosamine, in the reconstituted five-enzyme pathway. pnas.org

Site-Directed Mutagenesis for Enzyme Function Probing

Site-directed mutagenesis is a cornerstone technique for investigating the roles of specific amino acid residues in enzyme catalysis and substrate binding. nih.gov By systematically replacing targeted amino acids in an enzyme's active site, researchers can assess the impact of these mutations on enzymatic activity.

Recombinant Protein Expression and Purification Strategies

The detailed in vitro study of the enzymes involved in this compound biosynthesis has been made possible through the development of robust strategies for recombinant protein expression and purification. The genes encoding these enzymes, often identified from the chloroeremomycin biosynthetic gene cluster, are cloned into expression vectors and introduced into a host organism, typically Escherichia coli. pnas.orgpnas.org

The recombinant proteins are often produced with an affinity tag, such as a polyhistidine-tag (His-tag), which greatly facilitates their purification. nih.govpnas.org The expression of these proteins is induced, and the cells are then harvested and lysed. frontiersin.org The tagged proteins can be selectively isolated from the cell lysate using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography for His-tagged proteins. pnas.orgnih.gov This is often followed by additional purification steps like ion-exchange or size-exclusion chromatography to achieve near homogeneity. pnas.org The availability of highly pure and active recombinant enzymes is a prerequisite for all subsequent biochemical and structural analyses. pnas.orgfrontiersin.orggoogle.com

Q & A

Basic Research Questions

Q. What are the key challenges in isolating and identifying dTDP-beta-L-4-epi-vancosamine from microbial biosynthesis pathways?

  • Methodological Answer : Isolation requires precise chromatographic techniques (e.g., HPLC coupled with mass spectrometry) due to its structural similarity to other nucleotide-activated sugars like dTDP-beta-L-rhamnose and dTDP-beta-L-mycarose . Confirmatory steps should include NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} spectra) to distinguish epimeric configurations and verify the 4-epi-vancosamine moiety. Cross-referencing with synthetic standards is critical to avoid misidentification .

Q. How can researchers design experiments to study the role of this compound in glycopeptide antibiotic biosynthesis?

  • Methodological Answer : Use gene knockout models (e.g., in Amycolatopsis spp.) to disrupt enzymes involved in its biosynthesis (e.g., epimerases or glycosyltransferases). Pair this with metabolomic profiling to track downstream effects on antibiotic intermediates. Validate findings using isotopic labeling (14C^{14}\text{C}-glucose or 13C^{13}\text{C}-N-acetylglucosamine) to trace precursor incorporation .

Q. What statistical frameworks are appropriate for analyzing variability in enzymatic activity data for this compound-producing enzymes?

  • Methodological Answer : Apply ANOVA for multi-sample comparisons (e.g., enzyme activity under varying pH/temperature) and paired t-tests for controlled experiments (e.g., wild-type vs. mutant strains). Normalize data using Z-scores to account for batch effects in large-scale assays .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound-modifying enzymes be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cofactor availability or substrate inhibition). Perform systematic replications with standardized buffers (e.g., Tris-HCl vs. HEPES) and validate via isothermal titration calorimetry (ITC) to measure binding affinities independently. Meta-analyses of published kinetic parameters (e.g., KmK_m, VmaxV_{max}) can identify outlier datasets .

Q. What strategies enable the engineering of this compound biosynthetic pathways for novel antibiotic derivatives?

  • Methodological Answer : Use structure-guided mutagenesis on key epimerase domains (e.g., targeting conserved residues in the Rossmann fold) to alter substrate specificity. Combine this with heterologous expression in E. coli or S. cerevisiae for high-yield production. Characterize products via tandem MS/MS and molecular docking simulations to predict bioactivity .

Q. How do researchers address the lack of high-resolution structural data for this compound-bound enzymes?

  • Methodological Answer : Employ cryo-EM or X-ray crystallography with soaking protocols using stabilized analogs (e.g., fluorinated dTDP-sugars). Computational modeling (MD simulations or AlphaFold2) can predict binding poses, which are then validated via mutagenesis and activity assays .

Q. What experimental designs are optimal for studying the regulatory interplay between this compound and resistance mechanisms in pathogenic bacteria?

  • Methodological Answer : Use transcriptomic profiling (RNA-seq) of pathogens exposed to glycopeptide antibiotics, focusing on efflux pumps and cell wall remodeling genes. Pair this with CRISPRi knockdowns of putative regulatory genes and measure dTDP-sugar pool sizes via LC-MS. Cross-validate with fluorescence-based reporter systems (e.g., GFP-tagged promoters) .

Guidelines for Data Reporting and Reproducibility

  • Standardized Metadata : Adhere to FAIR data principles by documenting experimental parameters (e.g., buffer composition, enzyme purity) in machine-readable formats (e.g., .xml or .json). Use repositories like Zenodo or ChEMBL for public deposition .
  • Replication Protocols : Include step-by-step workflows for critical steps (e.g., enzyme purification, NMR acquisition parameters) to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-beta-L-4-epi-vancosamine
Reactant of Route 2
Reactant of Route 2
dTDP-beta-L-4-epi-vancosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.